molecular formula C21H22N4O2 B2435204 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone CAS No. 1286703-28-3

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone

Cat. No. B2435204
CAS RN: 1286703-28-3
M. Wt: 362.433
InChI Key: LLLFLOKWZNFIMP-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone, also known as OPE, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. OPE belongs to the class of piperazine derivatives, and its unique chemical structure makes it an interesting candidate for various applications in the field of medicinal chemistry.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds derived from 1,3,4-oxadiazol and piperazine frameworks have been synthesized and evaluated for their antimicrobial activities. These novel compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This suggests their potential application in developing new antimicrobial agents (Jadhav et al., 2017). Similarly, derivatives exhibiting significant antibacterial and antifungal activity indicate their usefulness in addressing microbial resistance issues (Sharma et al., 2014; Rajkumar et al., 2014).

Antioxidant Activity

1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activity, revealing that these compounds possess antioxidant properties with different mechanisms of action towards various free radicals. This suggests their potential in developing antioxidant therapies (Mallesha et al., 2014).

Anticancer Activity

Several 1,3,4-oxadiazole and piperazine derivatives have shown promising anticancer activities. Compounds with these moieties have been evaluated for their potential against various cancer cell lines, including breast cancer cells, indicating their potential application in cancer therapy (Yurttaş et al., 2014).

Crystal Structure and Computational Studies

Studies involving crystal structure analysis, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations on 1,3,4-oxadiazol-2-yl-piperazine derivatives help in understanding the molecular interactions and stability of these compounds. This is crucial for rational drug design and development (Kumara et al., 2017).

properties

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-16-7-5-6-10-18(16)24-11-13-25(14-12-24)20(26)15-19-22-23-21(27-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFLOKWZNFIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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